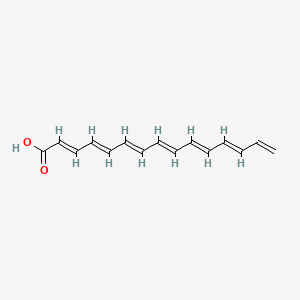
(2E,4E,6E,8E,10E,12E)-pentadeca-2,4,6,8,10,12,14-heptaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fatty acids, C14-18 and C16-18-unsaturated, are a group of long-chain carboxylic acids with varying degrees of unsaturation. These compounds are commonly found in natural fats and oils and are essential components in various biological processes. They are widely used in industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fatty acids, C14-18 and C16-18-unsaturated, can be synthesized through several methods. One common method involves the esterification of natural oils and fats with methanol in the presence of an acid catalyst. This process produces fatty acid methyl esters, which can then be hydrolyzed to yield the free fatty acids .
Industrial Production Methods
Industrial production of these fatty acids typically involves the hydrolysis of triglycerides found in natural oils and fats. The triglycerides are subjected to high temperatures and pressures in the presence of water, resulting in the formation of glycerol and free fatty acids. The free fatty acids are then separated and purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fatty acids, C14-18 and C16-18-unsaturated, undergo several types of chemical reactions, including:
Oxidation: These fatty acids can be oxidized to form peroxides and other oxidation products.
Reduction: Unsaturated fatty acids can be hydrogenated to form saturated fatty acids.
Substitution: They can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products
Oxidation: Oxidation of these fatty acids can produce aldehydes, ketones, and carboxylic acids.
Reduction: Hydrogenation results in the formation of saturated fatty acids.
Substitution: Substitution reactions can yield various esters and amides.
Wissenschaftliche Forschungsanwendungen
Fatty acids, C14-18 and C16-18-unsaturated, have numerous applications in scientific research:
Chemistry: They are used as precursors in the synthesis of various chemicals and materials.
Biology: These fatty acids are studied for their role in cell membrane structure and function.
Medicine: They are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: These fatty acids are used in the production of soaps, detergents, lubricants, and biodiesel.
Wirkmechanismus
The mechanism of action of fatty acids, C14-18 and C16-18-unsaturated, involves their interaction with cell membranes and various enzymes. These fatty acids can be incorporated into cell membranes, affecting membrane fluidity and function. They can also serve as substrates for enzymes involved in lipid metabolism, leading to the production of bioactive lipid mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fatty acids, C16-18, zinc salts
- Glycerides, C14-18 and C16-18-unsaturated, mono-, di-, and tri-
Uniqueness
Fatty acids, C14-18 and C16-18-unsaturated, are unique due to their specific chain lengths and degrees of unsaturation. This gives them distinct physical and chemical properties, making them suitable for a wide range of applications. Their ability to undergo various chemical reactions and their role in biological processes further highlight their importance .
Eigenschaften
CAS-Nummer |
67701-06-8 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E)-pentadeca-2,4,6,8,10,12,14-heptaenoic acid |
InChI |
InChI=1S/C15H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H,1H2,(H,16,17)/b4-3+,6-5+,8-7+,10-9+,12-11+,14-13+ |
InChI-Schlüssel |
DTAMQBQGFSVRFE-IDFWPVMJSA-N |
SMILES |
C=CC=CC=CC=CC=CC=CC=CC(=O)O |
Isomerische SMILES |
C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |
Kanonische SMILES |
C=CC=CC=CC=CC=CC=CC=CC(=O)O |
Key on ui other cas no. |
67701-06-8 |
Physikalische Beschreibung |
DryPowder, OtherSolid; Liquid; OtherSolid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















